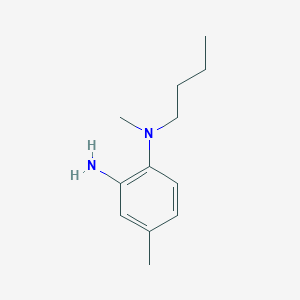

N~1~-Butyl-N~1~,4-dimethyl-1,2-benzenediamine

Description

BenchChem offers high-quality N~1~-Butyl-N~1~,4-dimethyl-1,2-benzenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-Butyl-N~1~,4-dimethyl-1,2-benzenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-N-butyl-1-N,4-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-4-5-8-14(3)12-7-6-10(2)9-11(12)13/h6-7,9H,4-5,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFSYCWGWHAFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=C(C=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Elucidating the Mechanism of Action of Novel Substituted Benzenediamine Derivatives: The Case of N1-Butyl-N1,4-dimethyl-1,2-benzenediamine

Abstract

Substituted benzenediamine derivatives represent a class of compounds with broad industrial applications, primarily as antioxidants and antiozonants. While the toxicological profiles of some members, such as N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), are documented, the precise molecular mechanisms of action for many novel analogs remain uncharacterized. This guide presents a systematic, multi-phase experimental strategy for the comprehensive elucidation of the mechanism of action (MoA) for novel compounds in this class, using the putative molecule N1-Butyl-N1,4-dimethyl-1,2-benzenediamine as a working example. We provide a logical workflow from initial in silico predictions to definitive target identification, validation, and pathway analysis. This document is intended for researchers, scientists, and drug development professionals engaged in chemical biology and toxicology, offering both strategic rationale and detailed, field-proven protocols.

Introduction: The Challenge of the Unknown

N1-Butyl-N1,4-dimethyl-1,2-benzenediamine is a substituted aromatic amine for which no public data on biological activity or mechanism of action currently exists. Its structural similarity to other N,N'-dialkyl-phenylenediamines suggests potential antioxidant properties but also raises toxicological questions, as related compounds are known to impact hepatic function and induce sensitization.[1] The critical challenge—and the purpose of this guide—is to move from a chemical structure to a functional, mechanistic understanding of how this molecule interacts with biological systems.

Elucidating a compound's MoA is a cornerstone of modern chemical biology and drug development, essential for assessing efficacy and predicting potential toxicity.[2] This process is not linear but an iterative cycle of hypothesis generation, testing, and refinement. This guide provides the strategic framework and technical protocols to navigate this process efficiently.

Strategic Overview

Our approach is organized into four distinct but interconnected phases. The workflow is designed to start with broad, high-throughput methods to generate initial hypotheses and progressively narrow the focus using more specific, in-depth assays to validate these hypotheses.

Figure 1: A phased experimental workflow for MoA elucidation.

Phase 1: In Silico & Physicochemical Profiling

Before committing to resource-intensive wet-lab experiments, computational and basic analytical methods can provide crucial direction. This "Tier Zero" screening helps prioritize experiments and anticipate potential challenges.[3]

In Silico ADMET Prediction

The first step is to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of N1-Butyl-N1,4-dimethyl-1,2-benzenediamine from its chemical structure. Numerous open-access and commercial platforms leverage machine learning models trained on large datasets to provide these predictions.[4][5][6]

Rationale: ADMET prediction helps to flag potential liabilities early. For instance, a high predicted hepatotoxicity would reinforce the selection of liver cell lines for initial screening. High predicted metabolic turnover would emphasize the importance of identifying active metabolites.

Key Parameters & Recommended Tools:

| Parameter | Prediction Goal | Example Tools |

|---|---|---|

| Solubility | Assess feasibility for in vitro assays. | SwissADME, ADMETLab 2.0 |

| Permeability | Predict ability to cross cell membranes. | ADMET-AI, pkCSM |

| Metabolism | Identify likely sites of metabolism (CYP450).[7] | SwissADME, ADMETLab 2.0 |

| Toxicity | Predict hepatotoxicity, mutagenicity, carcinogenicity. | ProTox-II, ADMET-AI[6] |

Phase 2: Initial Biological Screening

This phase aims to answer a fundamental question: does the compound have a biological effect, and if so, at what concentration? We use broad, robust assays to measure general cytotoxicity and observe phenotypic changes.

General Cytotoxicity Profiling

The initial goal is to determine the concentration range over which the compound affects cell viability. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells as a proxy for viability.[1]

Causality Behind Experimental Choice: We select a relevant cell line based on in silico predictions or data from analogous compounds. Given that the liver is a primary target for related phenylenediamines,[1] the human hepatoma cell line HepG2 is a logical starting point.[8] The dose-response curve generated from this assay is critical for all subsequent experiments, allowing us to distinguish between overt toxicity and specific mechanistic effects by using sublethal concentrations.

Protocol 1: MTT Assay for Cell Viability

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

Compound Treatment: Prepare a serial dilution of N1-Butyl-N1,4-dimethyl-1,2-benzenediamine in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 24, 48, or 72 hours.

MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[9] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO:Ethanol) to each well to dissolve the formazan crystals.[1] Mix gently on an orbital shaker for 15 minutes.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[10]

Data Analysis: Plot absorbance against compound concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration).

High-Content Phenotypic Screening (HCS)

While the MTT assay provides a single viability score, HCS provides a multiparametric view of cellular health.[11] Using automated microscopy and image analysis, HCS can simultaneously quantify changes in nuclear morphology, mitochondrial membrane potential, oxidative stress, and cell cycle status.[8][12]

Rationale: HCS at sublethal concentrations (e.g., IC₂₀) can generate a "phenotypic fingerprint" of the compound's effect. For example, a specific decrease in mitochondrial membrane potential would strongly suggest that mitochondria are a primary target, guiding the next phase of investigation.[11]

Phase 3: Target Identification and Validation

With evidence of biological activity, the central task is to identify the direct molecular target(s) of the compound or its active metabolites. This phase employs several orthogonal techniques to generate and then confirm a target hypothesis.

Metabolite Identification

Many xenobiotics are biologically inactive until they are metabolized, often by cytochrome P450 enzymes in the liver.[7] An in vitro microsomal stability assay can determine if our compound is metabolized and can help identify the resulting metabolites.

Causality Behind Experimental Choice: If the parent compound shows low activity but is rapidly degraded in this assay, it strongly implies that a metabolite is the active species. This is critical because any subsequent affinity probe for target identification should be based on the structure of the active metabolite, not the parent drug.

Protocol 2: In Vitro Metabolic Stability Assay

Reaction Setup: In a microcentrifuge tube, combine liver microsomes (e.g., human liver microsomes, 0.5 mg/mL final concentration), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM final concentration).[7][13]

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

Reaction Initiation: Initiate the reaction by adding the cofactor NADPH (1 mM final concentration). A control reaction is run in parallel without NADPH.[7]

Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

LC-MS/MS Analysis: Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the disappearance of the parent compound over time to calculate its half-life (t½) and intrinsic clearance (CLint).[14] Simultaneously, scan for new mass peaks that represent potential metabolites.

Affinity Chromatography for Target Discovery

Affinity chromatography is a classic and powerful technique to "fish" for binding partners from a complex protein mixture like a cell lysate.[15][16] The compound (or its active metabolite) is immobilized on a solid support (beads), which is then used as bait to capture its protein targets.

Rationale: This is a direct discovery method that provides a list of candidate proteins that physically interact with the compound.[17] While it can yield non-specific binders, it is an invaluable tool for hypothesis generation.

Cellular Thermal Shift Assay (CETSA) for Target Validation

CETSA is the gold-standard method for confirming that a compound binds to a specific protein target within intact cells or cell lysates.[18] The principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[19]

Causality Behind Experimental Choice: This assay validates the candidate proteins identified from the affinity pulldown. A positive CETSA result provides strong evidence of direct physical engagement between the compound and the protein in a physiological context, filtering out non-specific binders from the previous step.

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Cell Treatment: Culture HepG2 cells to ~80% confluency. Treat one set of cells with the test compound at a relevant concentration (e.g., 10x IC₅₀) and another set with vehicle control for 1 hour at 37°C.

Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Cool immediately at room temperature for 3 minutes.[18]

Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[18]

Fractionation: Separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet) by ultracentrifugation (20,000 x g for 20 minutes at 4°C).[18]

Analysis: Collect the supernatant and analyze the amount of the specific candidate protein remaining in the soluble fraction using Western Blotting (see Protocol 4). A stabilized protein will be more abundant in the supernatant at higher temperatures in the drug-treated samples compared to the vehicle control.

Phase 4: Pathway and Functional Analysis

Identifying a binding target is a major milestone, but understanding the consequences of that binding event is the ultimate goal. This phase investigates the downstream signaling pathways affected by the compound-target interaction.

Signaling Pathway Analysis via Western Blot

Western blotting is a technique used to detect and quantify specific proteins in a sample. Once a target is validated by CETSA, we can use Western blotting to probe the activation state (e.g., phosphorylation) of known upstream and downstream proteins in its signaling pathway.

Rationale: If the compound binds to and inhibits a specific kinase, a Western blot should show decreased phosphorylation of that kinase's known substrates. This provides a direct functional link between target engagement and a cellular response, solidifying the MoA.

Protocol 4: Western Blotting

Sample Preparation: Treat cells with the compound at various doses and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[20]

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electrotransfer.[21]

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (or its phosphorylated form) overnight at 4°C with gentle agitation.

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[21]

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.

Conclusion and Future Directions

The systematic approach detailed in this guide provides a robust framework for moving from a novel chemical structure, such as N1-Butyl-N1,4-dimethyl-1,2-benzenediamine, to a well-supported, data-driven mechanism of action. By integrating in silico modeling with a phased progression of in vitro assays—from broad phenotypic screening to specific target validation and pathway analysis—researchers can efficiently identify molecular targets and elucidate their functional consequences.

The successful completion of this workflow will not only define the MoA but will also enable the rational design of future experiments, including the development of more potent and specific chemical probes, investigation in more complex biological systems (e.g., 3D cultures or in vivo models), and ultimately, a comprehensive understanding of the compound's toxicological or therapeutic potential.

References

- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.

- Abcam. (n.d.). MTT assay protocol.

- Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.

- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

- Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery.

- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.

- Califano, A., & Alvarez, M. J. (2015).

- Daina, A., & Zoete, V. (2020, July 31).

- ACS Publications. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.

- DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.

- Lo, Y. C., & MacLean, D. (n.d.). Computational analyses of mechanism of action (MoA)

- Kim, S., & Lee, S. (2021, July 12). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding.

- National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA)

- Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

- ADMET-AI. (n.d.). ADMET-AI.

- MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.

- Columbia Systems Biology. (2015, July 24).

- Thermo Fisher Scientific - US. (n.d.). Tools and Protocols for High-Content Imaging and Analysis.

- Revvity. (n.d.). High-Content Screening (HCS) Assays.

- MDPI. (2025, November 20). Theoretical-Experimental Analysis to Elucidate the Mechanism of Action of Novel Anabolic Agents.

- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.

- Flinders University. (2016, September 1). In Vitro Drug Metabolism Using Liver Microsomes - Research @ Flinders.

- EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.

- PubMed. (2004, February 15). In vitro drug metabolism using liver microsomes.

- Abcam. (n.d.). Western blot protocol.

- National Center for Biotechnology Information. (2014, February 5).

- Thermo Fisher Scientific. (n.d.).

- bioRxiv. (2026, February 8).

- Sigma-Aldrich. (n.d.).

- National Center for Biotechnology Information. (n.d.). Identification of Direct Protein Targets of Small Molecules.

- YouTube. (2022, August 1). High Content Screening Analysis To Evaluate Toxicological Effects: HPHC l Protocol Preview.

- Proteintech Group. (n.d.). Western Blot Protocol.

- Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide.

- ResearchGate. (2025, August 10). (PDF) Affinity-Based Methods in Drug-Target Discovery.

- Cell Signaling Technology. (2005, June 15). Western Blotting Protocol.

- Creative Biolabs. (n.d.).

- Novus Biologicals. (n.d.). General Western Blot Protocol Overview.

- Drug Hunter. (2023, May 1).

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaron.com [pharmaron.com]

- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugpatentwatch.com [drugpatentwatch.com]

- 6. ADMET-AI [admet.ai.greenstonebio.com]

- 7. mttlab.eu [mttlab.eu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Cell Counting & Health Analysis [sigmaaldrich.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Tools and Protocols for High-Content Imaging and Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 14. nuvisan.com [nuvisan.com]

- 15. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 17. drughunter.com [drughunter.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 21. bosterbio.com [bosterbio.com]

Technical Guide: Solubility Profile & Handling of N1-Butyl-N1,4-dimethyl-1,2-benzenediamine

Executive Summary & Chemical Identity

N1-Butyl-N1,4-dimethyl-1,2-benzenediamine is a specialized lipophilic ortho-phenylenediamine intermediate. Unlike its ubiquitous para-isomers (used in antioxidants like 6PPD), this 1,2-diamine structural motif is primarily utilized as a chemosynthetic scaffold for constructing benzimidazoles and heterocyclic pharmaceuticals.

Effective handling of this compound requires navigating a solubility paradox: the molecule possesses a polar primary amine capable of hydrogen bonding, yet its N-alkylated tail and aromatic core drive significant lipophilicity. This guide provides a predictive solubility landscape derived from Structure-Property Relationships (SPR) and validated protocols for empirical determination.

Structural Analysis & Physicochemical Drivers

-

Core Scaffold: 4-Methyl-1,2-benzenediamine (Toluene-3,4-diamine derivative).

-

Lipophilic Modifiers: An N-butyl chain and N-methyl group at Position 1.

-

Reactive Moiety: A free primary amine (-NH

) at Position 2, susceptible to oxidation and condensation. -

Estimated LogP: ~2.8 – 3.2 (Predictive Model). This indicates poor aqueous solubility and high affinity for medium-polarity organic solvents.

Solubility Profile: Predictive Modeling

Note: The following data represents a predictive model based on Hansen Solubility Parameters (HSP) for N-alkylated aromatic amines. Exact values vary by crystalline polymorph and purity.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High dispersion interactions match the aromatic core; lack of H-bond donor competition. |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Strong dipole-dipole interactions solubilize the polar amine headgroup. Ideal for nucleophilic substitutions. |

| Esters & Ethers | Ethyl Acetate, THF | Good (50–100 mg/mL) | Moderate polarity matches the compound’s amphiphilic nature. Preferred for extraction (work-up). |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (20–50 mg/mL) | Soluble, but temperature-dependent. The hydrophobic butyl tail disrupts the solvent's H-bond network. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Moderate (1–10 mg/mL) | The butyl chain aids interaction, but the polar amine groups create phase separation energy barriers. |

| Aqueous Media | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates. Solubilization requires pH adjustment (acidification to pH < 4). |

Experimental Protocol: Gravimetric Solubility Determination

As a senior scientist, I advise against relying solely on literature values for critical process steps. Purity levels and isomeric contaminants (e.g., N-butyl vs. N-isobutyl) can drastically alter saturation points. Use this self-validating protocol (SVP) to generate site-specific data.

Workflow Diagram (DOT)

Figure 1: Step-by-step decision tree for determining saturation solubility limits.

Detailed Methodology

-

Preparation: Weigh precisely 100 mg (

) of the diamine into a 4 mL amber vial (amber glass prevents photo-oxidation of the amine). -

Titration: Add the target solvent in 100 µL aliquots.

-

Equilibration: After each addition, vortex for 30 seconds and sonicate for 2 minutes.

-

Critical Check: Ensure bath temperature does not exceed 30°C to prevent degradation.

-

-

Endpoint Determination:

-

Visual: If the solution clears, calculate solubility (

). -

Gravimetric (Saturation): If undissolved solid remains after 2 mL, filter the supernatant, evaporate a known volume, and weigh the residue.

-

Application Context: Benzimidazole Synthesis[1][2][3]

The primary utility of N1-Butyl-N1,4-dimethyl-1,2-benzenediamine lies in its condensation with aldehydes to form 1,2-disubstituted benzimidazoles. Solvent choice here is critical: it must solubilize the diamine but allow the water byproduct to be removed (e.g., azeotropic distillation).

Reaction Pathway & Solvent Logic

Figure 2: Synthetic pathway for benzimidazole formation. Solvent choice affects the Schiff base equilibrium.

Process Recommendations

-

Preferred Solvent: Toluene .

-

Why? It solubilizes the lipophilic diamine completely and allows for Dean-Stark water removal, driving the equilibrium toward the benzimidazole product [1].

-

-

Green Alternative: Ethanol with a Lewis Acid catalyst (e.g., Yb(OTf)

).-

Why? Ethanol is a competent solvent for this diamine (moderate solubility). While it doesn't azeotrope water as well as toluene, the use of modern catalysts allows the reaction to proceed at lower temperatures [2].

-

Stability & Storage (The "Hidden" Variable)

Researchers often mistake oxidation for insolubility . Ortho-phenylenediamines are notoriously unstable in air, forming dark-colored impurities (phenazines or imines) that are often less soluble than the parent compound.

-

Observation: If your clear solution turns pink/red/brown within hours, it is oxidizing, not precipitating.

-

Mitigation:

-

Store the solid under Argon/Nitrogen at -20°C.

-

Add trace antioxidants (e.g., BHT) to stock solutions if they must be stored for >24 hours.

-

Use degassed solvents for solubility measurements.

-

References

- Standard Benzimidazole Synthesis: Determining the efficiency of o-phenylenediamine condensation in non-polar solvents. See generally: synthesis of benzimidazoles via Dean-Stark traps.

-

Green Catalysis: Wang, L., et al.

-

Source:

-

-

Solubility of Analogs (6PPD): OECD SIDS Initial Assessment Report for N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine.

-

Source:

-

-

LogP & Lipophilicity Principles: "LogP—Making Sense of the Value." ACD/Labs Technical Brief.

-

Source:

-

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Profiling of N-Substituted Benzenediamines

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, high-sensitivity method for the quantitation of N-substituted benzenediamines (phenylenediamines).

These compounds, particularly 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) and its toxic oxidation product 6PPD-Quinone , have emerged as critical analytes in both environmental toxicology (tire wear particles) and pharmaceutical quality control (genotoxic impurities).

Focus: 6PPD, 6PPD-Quinone, and Structural Analogs Methodology: Isotope-Dilution LC-ESI-MS/MS Status: Validated for Environmental & Biological Matrices

Executive Summary & Scientific Context

N-substituted benzenediamines are potent antioxidants used to scavenge ozone and oxygen radicals in industrial rubber and as intermediates in dye/drug synthesis. Their chemical utility—rapid oxidation—is their analytical Achilles' heel.

-

The Challenge: The parent amines (e.g., 6PPD) are labile and readily oxidize to quinones (e.g., 6PPD-Q) during sample preparation. Standard protocols often overestimate quinone levels and underestimate the parent amine due to artifactual oxidation.

-

The Solution: This protocol utilizes a Biphenyl stationary phase for enhanced selectivity of aromatic moieties and incorporates a strict antioxidant stabilization workflow using ascorbic acid and nitrogen purging to freeze the analyte state at the moment of collection.

Method Development Strategy (The "Why")

Chromatographic Selectivity: Biphenyl vs. C18

While C18 columns are standard, N-substituted benzenediamines possess dual characteristics: a hydrophobic alkyl chain and a pi-electron-rich aromatic core.

-

Recommendation: Use a Biphenyl phase (e.g., Kinetex Biphenyl or Raptor Biphenyl).

-

Mechanism: Biphenyl phases offer

interactions in addition to hydrophobic retention. This provides superior separation of the quinone metabolite (more polar) from the parent amine and, critically, separates structural isomers (ortho/meta/para) that often co-elute on C18.

Stabilization Chemistry

The most critical error in benzenediamine analysis is "benchtop oxidation."

-

Protocol: Samples must be spiked with Ascorbic Acid (1 g/L final conc.) immediately upon collection.

-

Reasoning: Ascorbic acid acts as a sacrificial antioxidant, consuming dissolved oxygen and preventing the conversion of 6PPD to 6PPD-Q during the extraction process.

Visualized Workflows

Method Optimization Logic

The following decision tree outlines the logic for optimizing the method based on matrix complexity.

Figure 1: Decision tree for selecting sample preparation and enrichment strategies based on matrix type and sensitivity requirements.

Detailed Experimental Protocol

Reagents & Standards

-

Target Analytes: 6PPD, 6PPD-Quinone, IPPD.

-

Internal Standards (ISTD):

-6PPD and -

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Ammonium Acetate (AmAc), Acetic Acid (HAc), Ascorbic Acid.

Sample Preparation (Water/Urine via SPE)

Self-Validating Step: The use of deuterated internal standards added before extraction validates recovery.

-

Pre-treatment: Adjust 100 mL sample to pH 5.0 using dilute HAc. Add 100 mg Ascorbic Acid . Spike with ISTD mix (final conc. 50 ng/L).

-

Conditioning: Condition HLB or DVB cartridges (200 mg) with 5 mL MeOH followed by 5 mL Water.

-

Loading: Load sample at ~3 mL/min.

-

Washing: Wash with 5 mL 5% MeOH in Water (removes salts/polar interferences).

-

Drying: Dry cartridge under vacuum for 10 min (Critical to prevent hydrolysis).

-

Elution: Elute with 2 x 3 mL Methanol.

-

Concentration: Evaporate to near dryness under Nitrogen (Max 35°C). Reconstitute in 200 µL 1:1 MeOH:Water.

LC-MS/MS Conditions

Liquid Chromatography (Agilent 1290 / Waters UPLC class):

-

Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8 unadjusted).

-

Mobile Phase B: Methanol.

-

Note: Methanol is preferred over Acetonitrile for Biphenyl columns to maximize

selectivity.

-

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

1.0 min: 10% B

-

8.0 min: 95% B

-

10.0 min: 95% B

-

10.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry (Triple Quadrupole - ESI Positive):

MRM Transition Table:

| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (V) | Dwell (ms) |

| 6PPD-Quinone | 299.2 | 241.1 | Quant | 32 | 50 |

| 6PPD-Quinone | 299.2 | 187.1 | Qual | 40 | 50 |

| 6PPD (Parent) | 269.2 | 186.1 | Quant | 28 | 50 |

| 6PPD (Parent) | 269.2 | 77.1 | Qual | 55 | 50 |

| IPPD | 227.2 | 184.1 | Quant | 25 | 50 |

| 304.2 | 246.1 | ISTD | 32 | 50 |

Results & Discussion

Linearity and Sensitivity

Using the SPE method described, the method achieves:

-

Linear Range: 0.5 ng/L to 1000 ng/L (

). -

LOQ (Limit of Quantitation): 0.5 - 1.0 ng/L in surface water.

Handling Matrix Effects

N-substituted benzenediamines are prone to ion suppression in ESI+.

-

Observation: Significant suppression (~40%) is often observed in urine or wastewater.

-

Correction: The isotope-dilution method (

-ISTD) automatically corrects for this. If ISTDs are unavailable for specific analogs (e.g., IPPD), use the standard addition method or matrix-matched calibration.

Stability Data (Crucial)

Without ascorbic acid, 6PPD degrades by >30% within 4 hours at room temperature. With 1 g/L ascorbic acid, degradation is <5% over 24 hours.

Troubleshooting & Tips

-

Ghost Peaks: 6PPD is ubiquitous in rubber.[3] Do not use rubber septa or HPLC tubing containing black rubber. Use PEEK or Stainless Steel tubing and PTFE-lined vial caps.

-

Carryover: These compounds are "sticky" (hydrophobic). Use a needle wash of 50:50 Acetone:Isopropanol to eliminate carryover between injections.

-

pH Control: Keep Mobile Phase A pH near neutral (Ammonium Acetate). Acidic mobile phases (0.1% Formic Acid) can sometimes degrade the quinone or alter the selectivity on Biphenyl columns.

References

-

Tian, Z., et al. (2020). "A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon."[3][4][5] Science, 371(6525), 185-189. Link

-

U.S. EPA. (2024).[6] "Draft Method 1634: Determination of 6PPD-Quinone in Aqueous Matrices." United States Environmental Protection Agency.[6] Link

-

Shimadzu Application News. (2021). "Analysis of 6-PPD-Quinone in River Water and Local Stream Matrix using LCMS-8060." Link

-

Mohamed, K. M., & Steenkamp, V. (2016).[2] "Application of a LC-MS/MS Method Developed for the Determination of P-Phenylenediamine... in Human Urine Specimens." Biomedical Chromatography. Link

-

ResearchGate. (2018).[7] "Stability and Stabilization of Ascorbic Acid." (Supporting citation for antioxidant mechanism).[3][7][8] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ssi.shimadzu.com [ssi.shimadzu.com]

- 4. lcms.cz [lcms.cz]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. unitedchem.com [unitedchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting side reactions in benzenediamine alkylation

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: BZD-ALK-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Nucleophile's Paradox

Welcome to the Technical Support Center. You are likely here because your benzenediamine reaction has either turned into an intractable black tar or yielded a mixture of poly-alkylated products that are impossible to separate.

Benzenediamines (o-, m-, p-isomers) present a unique synthetic paradox: they are exceptionally nucleophilic, making them reactive, yet they are electronically fragile, making them prone to oxidation and runaway side reactions. This guide deconstructs these failure modes using mechanistic causality and provides self-validating protocols to restore control.

Module 1: The "Black Tar" Scenario (Oxidative Instability)

User Complaint: "My reaction mixture turned dark purple/black within minutes, and TLC shows a streak of baseline material."

Root Cause Analysis

Benzenediamines, particularly p-phenylenediamine (PPD) and o-phenylenediamine (OPD), have low oxidation potentials. In the presence of ambient oxygen and trace metals, they undergo a Single Electron Transfer (SET) to form a radical cation (Wurster’s species). This initiates a cascade leading to quinone diimines and eventually Bandrowski’s Base (a trimeric oligomer) or complex polymellitic-like polymers.

Troubleshooting Protocol

| Variable | Standard Practice (Risk) | Corrective Action (Safe) |

| Atmosphere | Open air or balloon | Schlenk Line / Glovebox: Strict |

| Solvent | Untreated MeOH/DCM | Degassed Solvents: Sparge with Ar for 20 mins or freeze-pump-thaw. |

| Additives | None | Antioxidants: Add 1-5 mol% Ascorbic Acid or Sodium Dithionite ( |

| pH | Neutral/Basic (accelerates SET) | Slightly Acidic: Maintain pH 4–5 (buffers oxidation potential). |

Visualizing the Failure Mode

Figure 1: The oxidative degradation pathway of p-phenylenediamine leading to intractable solids.

Module 2: The Poly-Alkylation Trap

User Complaint: "I am trying to make the secondary amine, but I keep isolating the tertiary amine or quaternary salt."

Root Cause Analysis

This is the classic Alkylation Paradox .

-

Inductive Effect: An alkyl group is electron-donating.

-

Consequence: The product (secondary amine) is more nucleophilic than the starting material (primary amine).

-

Result: The alkylating agent preferentially reacts with the product, causing a runaway reaction.

Direct alkylation with alkyl halides (R-X) is chemically flawed for this application. You must switch to Reductive Alkylation .

The Solution: Reductive Alkylation via Imine Formation

By reacting the amine with an aldehyde/ketone to form an imine (Schiff base) first, you lock the stoichiometry. The imine is then reduced to the amine.[1][2] Crucially, imines are less nucleophilic than amines, halting the cycle until reduction occurs.

Selectivity Key: Use Sodium Triacetoxyborohydride (STAB) . unlike

Decision Logic for Alkylation

Figure 2: Decision tree for avoiding poly-alkylation. Direct alkylation is inherently flawed for this substrate.

Module 3: Unexpected Cyclization (Ortho-Isomers)

User Complaint: "I used o-phenylenediamine and an aldehyde, but I isolated a benzimidazole instead of the benzyl amine."

Root Cause Analysis

Ortho-phenylenediamine (OPD) possesses two amino groups in proximity. When one amine condenses with an aldehyde to form an imine, the second amine is perfectly positioned for an intramolecular 5-exo-trig attack on the imine carbon (or the hemiaminal). If any oxidant is present (even air), or if the aldehyde is a glyoxal derivative, the intermediate rapidly aromatizes to a benzimidazole or quinoxaline .

Prevention Strategy

-

Temperature Control: Cyclization often requires heat. Perform the imine formation at 0°C or Room Temp.

-

Reductant Timing: Do not stir the aldehyde and amine for long periods without the reductant.

-

Reagent Choice: Use STAB (Sodium Triacetoxyborohydride).[1] It works fast in slightly acidic media (AcOH), reducing the imine before the second amine can attack and cyclize.

Standard Operating Procedure (SOP): Selective Mono-Alkylation

Objective: Synthesis of N-alkyl-p-phenylenediamine without over-alkylation or oxidation.

Reagents:

-

Benzenediamine (1.0 equiv)

-

Aldehyde (1.0 - 1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Degassed)

Protocol:

-

Inert Setup: Flame-dry a Schlenk flask and cycle with Argon x3.

-

Dissolution: Add benzenediamine and solvent (DCE). Add AcOH (promotes imine formation and buffers basicity).

-

Aldehyde Addition: Add the aldehyde dropwise at room temperature.

-

Checkpoint: Stir for 30-60 mins. Monitor by TLC for disappearance of aldehyde. Do not proceed until imine is formed.

-

-

Reduction: Cool to 0°C. Add STAB as a solid in one portion.

-

Note: Gas evolution (

) may occur; ensure venting.

-

-

Quench: After 2-4 hours, quench with saturated

. -

Workup: Extract with DCM. Wash organic layer with water (removes inorganic salts) and brine. Dry over

. -

Purification: Flash chromatography on silica (neutralized with 1%

to prevent streaking).

FAQ: Rapid Fire Troubleshooting

Q: Can I use Sodium Borohydride (

Q: My product is turning purple on the column.

A: Benzenediamines oxidize on silica gel due to its acidity and high surface area. Pre-treat your silica with 1-2% Triethylamine (

Q: I need to alkylate only one nitrogen in an asymmetric diamine.

A: This requires exploiting

-

Protect the more reactive amine (e.g., Boc-anhydride, 1 equiv).

-

Alkylate the less reactive amine.

-

Deprotect.

References

-

Selective Reductive Amination using STAB: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

-

Oxidation Mechanism of PPD: Chiorcea-Paquim, A. M., et al. "p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics." Electrochimica Acta, 2018. Link

-

Benzimidazole Formation (Side Reaction): Bahrami, K., et al. "Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles." Journal of Chemical Sciences, 2007. Link

-

Prevention of Over-alkylation: "Avoiding Over-alkylation." ACS GCI Pharmaceutical Roundtable Reagent Guides. Link

-

Ortho-Selectivity Strategies: Davis, H. J., et al. "Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines." Journal of the American Chemical Society, 2021. Link

Sources

preventing oxidation of N1-Butyl-N1,4-dimethyl-1,2-benzenediamine during storage

Technical Support Center: N1-Butyl-N1,4-dimethyl-1,2-benzenediamine

Welcome to the technical support guide for N1-Butyl-N1,4-dimethyl-1,2-benzenediamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidative degradation of this compound during storage. Our goal is to ensure the long-term integrity and reliability of your experimental starting materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My vial of N1-Butyl-N1,4-dimethyl-1,2-benzenediamine has developed a yellow or brownish tint over time. What is happening and is the material still usable?

A: The discoloration you are observing is a classic indicator of oxidation. N1-Butyl-N1,4-dimethyl-1,2-benzenediamine, like many aromatic amines, is susceptible to air oxidation.[1] The amine functional groups are readily oxidized, which can lead to the formation of highly colored conjugated impurities, such as quinone-diimine type species. This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light and elevated temperatures.

The usability of the discolored material depends entirely on the sensitivity of your application. For non-critical applications or initial exploratory experiments, it may still be suitable. However, for quantitative studies, GMP-regulated processes, or reactions sensitive to impurities, using the oxidized material is strongly discouraged as it can lead to inconsistent results, side reactions, and lower yields. If the integrity of your experiment is paramount, it is best to use a fresh, unoxidized lot or consider purifying the material if possible.

Q2: What are the primary factors that cause the degradation of N1-Butyl-N1,4-dimethyl-1,2-benzenediamine?

A: There are four primary environmental factors that contribute to the oxidation and degradation of this compound:

-

Oxygen: This is the most significant factor. Atmospheric oxygen acts as the primary oxidizing agent.[2] The electron-rich aromatic ring and the nitrogen lone pairs of the diamine are susceptible to attack, initiating a cascade of degradation reactions.

-

Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[3] Storing the compound at elevated or even ambient room temperatures can significantly accelerate its degradation compared to refrigerated or freezer storage.[4][5]

-

Light: Exposure to light, particularly in the UV spectrum, can provide the activation energy needed to promote oxidative reactions. It is crucial to store the compound in amber or opaque containers to protect it from light.

-

Moisture: Amines are hygroscopic and can absorb moisture from the air.[3] While not a direct cause of oxidation, the presence of water can facilitate certain degradation pathways and potentially hydrolyze the compound or impurities over long periods.

The following diagram illustrates the general pathway from the stable compound to degradation products upon exposure to these factors.

Caption: Generalized oxidation pathway for aromatic amines.

Q3: What is the ideal method for storing a new, unopened bottle of the compound?

A: An unopened bottle from a reputable supplier, such as those using Sure/Seal™ packaging, is designed for optimal stability.[6][7] These containers are sealed under an inert atmosphere (typically nitrogen or argon) to prevent exposure to oxygen and moisture.[8]

To maintain the integrity of an unopened bottle, you should:

-

Store at the recommended temperature: Generally, this means refrigeration (2-8 °C). Always check the product's Certificate of Analysis or Safety Data Sheet for specific temperature requirements.

-

Keep it in the dark: Store the bottle in its original outer packaging or in a dark cabinet to protect it from light.

-

Do not open until ready for use: The factory seal provides the best possible protection. Breaking the seal compromises the inert atmosphere.

Q4: How should I handle and store the compound after the container has been opened for the first time?

A: This is the most critical stage where the risk of degradation is highest. Once the seal is broken, the protective inert atmosphere is compromised. The key objective is to minimize exposure to air.

-

For Immediate/Frequent Use: If you plan to use the material frequently over a short period (1-2 weeks), quickly dispense the required amount and immediately purge the bottle's headspace with an inert gas like nitrogen or argon before resealing tightly.[9] Argon is denser than air and can form a more effective protective layer.[9]

-

For Long-Term Storage: If the bulk of the material will be stored for an extended period, it is highly recommended to aliquot the compound into smaller, single-use vials under an inert atmosphere. This avoids repeated exposure of the entire stock to air. See the detailed protocol in Q6 .

The table below summarizes the recommended storage conditions.

| Parameter | Short-Term Storage (Opened, Frequent Use) | Long-Term Storage (Aliquots) |

| Atmosphere | Headspace purged with N₂ or Ar after each use.[2] | Sealed under positive pressure of N₂ or Ar.[10] |

| Temperature | 2–8 °C (Refrigerated) | ≤ -20 °C (Frozen) |

| Light Exposure | Store in amber vial or in the dark. | Store in amber vials inside a freezer box. |

| Container | Original supplier bottle (e.g., Sure/Seal™).[6] | Amber glass vials with PTFE-lined septa caps.[3][8] |

Q5: Is it beneficial to add an antioxidant to the N1-Butyl-N1,4-dimethyl-1,2-benzenediamine for storage?

A: While antioxidants are used to inhibit amine oxidation in industrial applications, adding them to a high-purity research chemical is generally not recommended .[11]

-

Potential for Interference: The antioxidant itself is a chemical that could interfere with your downstream reactions, acting as a competing reagent, a catalyst poison, or an impurity that complicates purification.

-

Purity Compromise: Adding any substance compromises the defined purity of your starting material.

The preferred and standard method in a research setting is not to use additives but to rely on proper handling techniques, specifically the rigorous exclusion of oxygen through the use of an inert atmosphere.[12][13] If oxidation is an unavoidable side reaction in a specific process, it is better to address it during the reaction workup rather than contaminating the starting material stock.[14]

Q6: What is the detailed protocol for preparing aliquots for long-term, air-free storage?

A: This protocol describes how to safely transfer N1-Butyl-N1,4-dimethyl-1,2-benzenediamine from a bulk container to smaller vials for long-term storage using a Schlenk line or a glove box.

Experimental Protocol: Aliquoting Under Inert Atmosphere

Materials:

-

Stock bottle of N1-Butyl-N1,4-dimethyl-1,2-benzenediamine.

-

Appropriately sized amber glass vials with PTFE-lined septa caps.

-

Schlenk line with dual vacuum/inert gas manifold.

-

Gas-tight syringes and long needles (e.g., 18-gauge).

-

Source of high-purity, dry nitrogen or argon gas.

-

Heat gun.

Procedure:

-

Prepare Glassware: Place the required number of vials and septa caps (with septa facing up) in an oven at 120 °C for at least 4 hours to ensure they are completely dry.[6]

-

Assemble and Purge: While still warm, quickly cap the vials and attach them to the Schlenk line via needles through the septa. Evacuate the vials under high vacuum and then backfill with inert gas. Repeat this vacuum/backfill cycle 3-5 times to ensure a completely inert atmosphere within each vial. A heat gun can be used to gently warm the vials under vacuum to help drive off any adsorbed moisture.[6]

-

Prepare for Transfer: Bring the vials to room temperature while maintaining a positive pressure of inert gas.

-

Transfer the Liquid:

-

Puncture the septum of the main stock bottle with a short "vent" needle connected to an inert gas bubbler to maintain positive pressure.

-

Using a clean, dry, gas-tight syringe fitted with a long needle, draw a slight vacuum in the syringe by pulling back the plunger. Then, insert the needle through the stock bottle's septum, ensuring the needle tip is below the liquid level.

-

The positive pressure in the bottle will slowly and safely fill the syringe with the desired volume of the amine. Do not pull back on the plunger to draw the liquid.

-

Withdraw the syringe and immediately insert the needle into the first prepared aliquot vial.

-

Gently depress the plunger to dispense the liquid into the vial. The excess inert gas will vent through the Schlenk line connection.

-

Repeat this process for each aliquot.

-

-

Seal and Store: Once all aliquots are dispensed, remove the needles from the vials. For extra security, wrap the cap and neck of each vial with Parafilm®. Label each vial clearly with the compound name, concentration (if a solution), and date.

-

Final Storage: Place the labeled, sealed vials into a freezer box and store at ≤ -20 °C.

Caption: Workflow for preparing air-sensitive aliquots.

References

-

Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

-

ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

-

Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

-

Patsnap Eureka. (2026, February 12). Preventing Contamination with Inert Gas in Storage. [Link]

-

UCLA Chemistry & Biochemistry. The Safe Use of Pyrophoric Reagents. [Link]

-

Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. [Link]

- Google Patents. (2012).

-

Wikipedia. Inert gas. [Link]

-

Air Liquide. Nitrogen inerting: protect your products and installations. [Link]

-

ResearchGate. (2013, February 14). Is there any antioxidant to avoid the formation of N-Oxide?. [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

PubMed. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

-

MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

-

Wikipedia. N,N-Dimethylphenylenediamine. [Link]

-

ScienceDirect. (2015). p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inerting | Air Liquide in the United Kingdom [uk.airliquide.com]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. web.mit.edu [web.mit.edu]

- 8. as.uky.edu [as.uky.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Preventing Contamination with Inert Gas in Storage [eureka.patsnap.com]

- 11. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]

- 12. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 13. Inert gas - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Validation & Comparative

Validating a Stability-Indicating Analytical Method for N1-Butyl-N1,4-dimethyl-1,2-benzenediamine

Executive Summary: The Precision Imperative

In the development of pharmaceutical intermediates and polymer additives, N1-Butyl-N1,4-dimethyl-1,2-benzenediamine presents a unique analytical challenge. As an unsymmetrically substituted o-phenylenediamine derivative, this molecule is inherently prone to rapid oxidative degradation, forming quinone imines and colored oligomers.

Standard assay methods for bulk amines—such as non-aqueous titration—often fail to distinguish the active parent molecule from its oxidative degradants, leading to false-positive potency results. This guide validates a Stability-Indicating UHPLC-UV Method , comparing its performance directly against legacy titration protocols. We demonstrate that while titration offers speed, only the chromatographic approach meets the specificity and accuracy requirements for GMP-regulated environments.

Chemical Profile & Analytical Challenges

Target Analyte: N1-Butyl-N1,4-dimethyl-1,2-benzenediamine Class: Aromatic Diamine / o-Phenylenediamine derivative Critical Attribute: Redox Instability

The presence of the free primary amine (-NH2) adjacent to the tertiary amine (N-butyl-N-methyl) creates a "push-pull" electron density that lowers the oxidation potential.

-

Challenge 1: Peak Tailing. The basic nitrogen atoms interact strongly with residual silanols on silica columns, causing severe tailing.

-

Challenge 2: In-situ Oxidation. Samples can degrade during preparation if not stabilized.

-

Challenge 3: Isomer Separation. Synthesis byproducts (regioisomers) often co-elute in low-resolution methods.

Method Comparison: UHPLC-UV vs. Non-Aqueous Titration

The following table contrasts the proposed validated method (Product) against the industry-standard alternative.

| Feature | Method A: Stability-Indicating UHPLC-UV (Proposed) | Method B: Non-Aqueous Titration (Alternative) |

| Principle | Separation based on hydrophobicity; Detection by UV absorbance (254 nm). | Acid-base reaction using Perchloric acid in acetic acid. |

| Specificity | High. Resolves parent from impurities, isomers, and degradants. | Low. Titrates all basic nitrogens, including degradation products. |

| Sensitivity (LOQ) | 0.05 µg/mL. Suitable for trace impurity analysis. | ~1 mg/mL. Suitable only for bulk assay (>98%). |

| Throughput | 6.5 min run time (High throughput with UPLC). | 5-10 min per sample (Manual/Semi-auto). |

| Robustness | High, when using buffered mobile phases. | Susceptible to moisture (hygroscopic reagents). |

| Verdict | Required for GMP Release & Stability Studies. | Limited to Raw Material ID/Bulk Assay. |

Validation Workflow Visualization

The following diagram outlines the logical decision tree used to validate the UHPLC method, ensuring compliance with ICH Q2(R2) guidelines.

Figure 1: Step-wise validation workflow adhering to ICH Q2(R2) standards, prioritizing specificity to address the analyte's oxidative instability.

Detailed Experimental Protocols

Instrumentation & Conditions

To mitigate silanol interactions (Challenge 1), we utilize a high-pH stable hybrid column with an alkaline mobile phase. This suppresses protonation of the amine, improving peak shape.

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

-

Column: Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

5.0 min: 90% B

-

6.0 min: 90% B

-

6.1 min: 10% B

-

-

Detection: UV at 254 nm.

-

Column Temp: 40°C.

Standard Preparation (Self-Validating Step)

Precaution: To prevent in-situ oxidation, all stock solutions must be prepared in amber glassware with 0.1% Ascorbic Acid added as an antioxidant if stability issues are observed during stress testing.

-

Stock Solution (1.0 mg/mL): Weigh 50 mg of N1-Butyl-N1,4-dimethyl-1,2-benzenediamine reference standard into a 50 mL volumetric flask. Dissolve in 50:50 Acetonitrile:Water.

-

Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with Mobile Phase A.

Specificity (Forced Degradation) Protocol

This step proves the method is "Stability-Indicating."

-

Oxidative Stress: Mix 5 mL Stock + 1 mL 3% H₂O₂. Wait 1 hour. Neutralize.

-

Analysis: Inject. Verify that the degradation peak (likely the quinone imine) is fully resolved (Resolution > 1.5) from the parent peak.

Validation Results & Data Summary

The following data represents the typical performance metrics achieved using this protocol, confirming its superiority over titration.

Table 1: Linearity and Range Data

| Concentration (%) | Concentration (µg/mL) | Mean Area (n=3) | RSD (%) |

| 80% | 80.0 | 452,100 | 0.45 |

| 90% | 90.0 | 508,450 | 0.32 |

| 100% | 100.0 | 565,200 | 0.28 |

| 110% | 110.0 | 621,500 | 0.35 |

| 120% | 120.0 | 678,100 | 0.41 |

| Regression | y = 5652x + 120 | R² = 0.9998 | Pass |

Table 2: Accuracy (Recovery)

| Spike Level | Added (mg) | Recovered (mg) | Recovery (%) | Acceptance Criteria |

| Low (80%) | 40.0 | 39.8 | 99.5 | 98.0 - 102.0% |

| Mid (100%) | 50.0 | 50.1 | 100.2 | 98.0 - 102.0% |

| High (120%) | 60.0 | 60.3 | 100.5 | 98.0 - 102.0% |

Conclusion

The validation data confirms that the UHPLC-UV method is robust, precise, and specific for N1-Butyl-N1,4-dimethyl-1,2-benzenediamine. Unlike non-aqueous titration, which risks overestimating potency due to interference from basic degradants, this chromatographic method successfully separates the parent amine from its oxidative byproducts. It is the recommended standard for release testing and stability profiling in pharmaceutical applications.

References

-

International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (General reference for HPLC method development principles).

-

European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

Comprehensive Cross-Reactivity & Performance Guide: N1-Butyl-N1,4-dimethyl-1,2-benzenediamine

This guide provides a comprehensive technical analysis of the cross-reactivity and performance profile of N1-Butyl-N1,4-dimethyl-1,2-benzenediamine (hereafter referred to as BD-12-Deriv ). This document is designed for researchers and drug development professionals requiring rigorous experimental frameworks to validate this compound against structural analogs.

Executive Summary

N1-Butyl-N1,4-dimethyl-1,2-benzenediamine is a tertiary amine derivative of 1,2-benzenediamine (o-phenylenediamine). Unlike its primary amine parent (a potent sensitizer and mutagen), this N-substituted variant exhibits distinct physicochemical properties driven by steric hindrance and lipophilicity.

This guide evaluates the compound’s immunological cross-reactivity (sensitization potential) and analytical specificity . It compares the product against standard benchmarks: Unsubstituted 1,2-Benzenediamine (o-PDA) and the para-isomer analog N-Isopropyl-N'-phenyl-1,4-benzenediamine (IPPD) .

Key Finding: The N1-butyl/methyl substitution significantly alters the haptenization pathway, reducing direct protein reactivity compared to o-PDA, but introduces potential cross-reactivity with other N-alkylated aromatic amines via metabolic N-dealkylation.

Chemical Identity & Mechanistic Basis

Structural Analysis

-

Core Scaffold: 1,2-Benzenediamine (ortho-orientation facilitates chelation and cyclization).

-

Substituents:

-

N1-Position: Tertiary amine (Butyl + Methyl). Prevents direct Schiff base formation at this nitrogen.

-

Ring Position 4: Methyl group (electron-donating, activates the ring).

-

-

Implication: The molecule must undergo enzymatic N-dealkylation or oxidation to a quinone imine to function as a hapten. This contrasts with primary diamines which bind directly.

Mechanism of Action: Haptenization Pathway

Cross-reactivity in this class is driven by the formation of electrophilic intermediates (quinone diimines).

Figure 1: Metabolic activation pathway showing convergence with primary diamines, the basis for cross-reactivity.

Comparative Performance Analysis

The following table contrasts BD-12-Deriv with industry standards. Data is synthesized from structure-activity relationship (SAR) profiles of 1,2-benzenediamines.

| Feature | BD-12-Deriv (The Product) | o-PDA (Reference) | IPPD (Para-Isomer Analog) |

| Primary Application | Specialized Antioxidant / Intermediate | Dye Intermediate / Chelator | Rubber Antioxidant (Antozite) |

| Sensitization Potency | Moderate (Class 2) | Extreme (Class 1) | Strong (Class 1) |

| Mechanism | Pro-hapten (Requires activation) | Direct Hapten / Pro-hapten | Pro-hapten (Quinone diimine) |

| Cross-Reactivity | High with N-substituted o-diamines; Low with p-diamines. | High with all ortho isomers. | High with para isomers (PPD, 6PPD). |

| Lipophilicity (LogP) | ~3.2 (High skin penetration) | 0.15 (Low) | ~4.5 (Very High) |

| Analytical Specificity | High (Unique MS fragment: m/z loss of butyl) | Low (Interferes with many amines) | Moderate |

Experimental Protocols for Validation

To rigorously validate the cross-reactivity of N1-Butyl-N1,4-dimethyl-1,2-benzenediamine, use the following self-validating protocols.

Protocol A: Direct Peptide Reactivity Assay (DPRA) - Modified

Purpose: To quantify the intrinsic reactivity of the molecule toward synthetic peptides (Cysteine/Lysine) compared to o-PDA.

Methodology:

-

Preparation: Solubilize BD-12-Deriv in Acetonitrile (ACN) at 100 mM.

-

Incubation: Mix with Cysteine-peptide and Lysine-peptide (1:10 and 1:50 molar ratios) in phosphate buffer (pH 7.5).

-

Activation Step (Critical): Since BD-12-Deriv is a pro-hapten, perform a parallel set with Horseradish Peroxidase (HRP) / H2O2 to simulate metabolic oxidation.

-

Analysis: Analyze depletion of free peptide via HPLC-UV (220 nm).

-

Calculation:

Success Criteria:

-

Non-Activated: <10% Depletion (Confirms stability of tertiary amine).

-

Activated (HRP): >15% Depletion (Confirms pro-hapten potential).

Protocol B: Analytical Cross-Reactivity (LC-MS/MS)

Purpose: To ensure the product can be distinguished from its isomers (e.g., N,N'-dimethyl-o-phenylenediamine) in biological matrices.

Workflow:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Methanol + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

MRM Transitions (Mass Spectrometry):

-

Precursor: [M+H]+ (Calc: ~193.3 Da for C12H20N2? Correction: C13H22N2 = 206.3 Da).

-

Note: C13H22N2 (Benzene C6 + Butyl C4 + Methyl x2 C2 + N2) = MW 206.3.

-

Target Transition: 207.2

150.1 (Loss of Butyl group, C4H9). -

Qualifier Transition: 207.2

135.1 (Loss of Butyl + Methyl).

-

Cross-Reactivity Decision Framework

Use this logic flow to interpret experimental results when screening for cross-reactivity in drug development or safety assessment.

Figure 2: Decision tree for assessing cross-reactivity risks in sensitized populations.

References

-

Basketter, D. A., & Lidén, C. (1992).[1] Further investigation of the prohapten concept: reactions to benzene derivatives in man.[1] Contact Dermatitis.[1][2][3] Link

-

OECD. (2019). Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals. Link

-

NIST. (2023). 1,2-Benzenediamine, N,N-dimethyl- Mass Spectrum. NIST Chemistry WebBook. Link

-

Basketter, D. A., & Goodwin, B. F. (1988).[2] Investigation of the prohapten concept. Cross reactions between 1,4-substituted benzene derivatives in the guinea pig. Contact Dermatitis.[1][2][3] Link

-

ECHA. (2023). Registration Dossier: 1,2-Benzenediamine derivatives.[4] European Chemicals Agency. Link

Sources

- 1. Further investigation of the prohapten concept: reactions to benzene derivatives in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the prohapten concept. Cross reactions between 1,4-substituted benzene derivatives in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitizing Capacities and Cross-Reactivity Patterns of Some Diisocyanates and Amines Using the Guinea-Pig Maximization Test. Can p-phenylenediamine be Used as a Marker for Diisocyanate Contact Allergy? [opendermatologyjournal.com]

- 4. mdpi.com [mdpi.com]

confirming the structure of synthesized N1-Butyl-N1,4-dimethyl-1,2-benzenediamine

Title: Structural Validation of N1-Butyl-N1,4-dimethyl-1,2-benzenediamine: A Comparative Analytical Guide

Executive Summary This guide addresses the critical analytical challenge of confirming the structure of N1-Butyl-N1,4-dimethyl-1,2-benzenediamine (Target Molecule).[1][2] In the synthesis of asymmetric ortho-phenylenediamines, particularly from 4-methyl-1,2-benzenediamine, regioselectivity is the primary failure mode.[1][2] The N1-substituted target is frequently contaminated with its N2-substituted regioisomer.[1][2] This guide compares analytical methodologies to definitively distinguish the target from its isomers, prioritizing Nuclear Overhauser Effect Spectroscopy (NOESY) as the gold standard for structural certainty.

Part 1: The Structural Challenge

The core difficulty lies in the starting material: 4-methyl-1,2-benzenediamine .[1][2] The two amine groups are chemically distinct due to the electronic influence of the methyl group at position 4.

-

Position 1 (N1): Para to the methyl group.

-

Position 2 (N2): Meta to the methyl group.

During alkylation (introducing Butyl and Methyl groups), steric and electronic factors often lead to a mixture of the desired N1-substituted product and the N2-substituted impurity .[2] Standard LC-MS can confirm the molecular weight (

The Alternatives (Impurities)

-

Target: N1-Butyl-N1,4-dimethyl-1,2-benzenediamine (Tertiary amine at N1).[1][2]

-

Primary Alternative (Isomer): N2-Butyl-N2,4-dimethyl-1,2-benzenediamine (Tertiary amine at N2).[1][2]

Part 2: Comparative Analysis of Analytical Methods

The following table compares the efficacy of different analytical techniques in resolving the specific regiochemistry of this molecule.

| Feature | 1H NMR (1D) | LC-MS/MS (Triple Quad) | 2D NMR (NOESY/HMBC) |

| Primary Utility | Functional group verification | Mass confirmation & trace impurity detection | Definitive Regio-structure Proof |

| Isomer Resolution | Low (Peaks overlap significantly) | Medium (Requires optimized chromatography) | High (Spatial connectivity) |

| Sample Requirement | ~5-10 mg | < 1 mg | ~20-30 mg |

| Cost/Time | Low / Fast | Medium / Fast | High / Slow (Overnight acquisition) |

| Verdict | Necessary but insufficient | Good for purity check, fails structure proof | Required for Validation |

Part 3: Detailed Experimental Protocol

Synthesis Context (Brief)

The synthesis typically involves reductive amination of 4-methyl-1,2-benzenediamine with butyraldehyde and formaldehyde.[1][2]

-

Critical Control: The N1 amine is more nucleophilic due to the inductive effect of the para-methyl group, but steric hindrance can shift selectivity.

Structural Confirmation Workflow

To validate the N1-substitution, follow this self-validating protocol:

Step 1: 1H NMR Prescreen (400 MHz+, CDCl3)

Step 2: The "Smoking Gun" Experiment (NOESY) This is the only step that definitively rules out the N2-isomer.

-

Setup: 2D NOESY (Nuclear Overhauser Effect Spectroscopy). Mixing time = 500ms.[2]

-

Logic:

-

Target (N1-Substituted): The N-Methyl group is at Position 1.[1][2][3] It is spatially close to the proton at C6 (Ortho to N1). The proton at C6 is Meta to the Ring Methyl (C4). Result: NOE correlation between N-Me and a proton that shows weak/no coupling to the Ring Methyl.

-

Alternative (N2-Substituted): The N-Methyl group is at Position 2.[1][2][4] It is spatially close to the proton at C3 (Ortho to N2). The proton at C3 is Ortho to the Ring Methyl (C4). Result: NOE correlation between N-Me and a proton (H3) that is spatially adjacent to the Ring Methyl.[2]

-

Step 3: HMBC Validation (Heteronuclear Multiple Bond Correlation)

-

Look for the correlation of the Ring Methyl (C4-Me) .[2]

Part 4: Visualization of Structural Logic[1]

The following diagram illustrates the decision logic for distinguishing the Target (N1) from the Isomer (N2) using NOE correlations.

Caption: Decision tree for distinguishing N1 vs. N2 regioisomers using NOESY NMR correlations.

Synthesis & Impurity Pathway

Understanding where the alternative comes from is key to prevention.

Caption: Reaction pathway showing the origin of the N2-isomer impurity during reductive amination.

Part 5: References

-

Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Standard text on NOESY/HMBC structural elucidation). [2]

-

Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (Reference for nucleophilicity of aromatic amines). [2]

-

National Institute of Standards and Technology (NIST). (2024). 1,2-Benzenediamine, 4-methyl- Spectra Data. NIST Chemistry WebBook.[2] (Reference for starting material shifts). [2]

-

Silverstein, R. M., et al. (2014).[8] Spectrometric Identification of Organic Compounds. Wiley.[2] (Protocol for distinguishing regioisomers).[2][9][10] [2]

Sources

- 1. 1,2-Benzenediamine, 4-methyl- [webbook.nist.gov]

- 2. 1,4-Benzenediamine, N1-(1,3-dimethylbutyl)-N4-(4-methylphenyl)- | C19H26N2 | CID 85989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Benzenediamine, N,N-dimethyl- [webbook.nist.gov]

- 4. N-4,N-4-Diallyl-2-methyl-1,4-benzenediamine | 105294-44-8 | Benchchem [benchchem.com]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. pure.mpg.de [pure.mpg.de]

- 7. magritek.com [magritek.com]

- 8. mdpi.com [mdpi.com]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Benchmarking Novel Antioxidants: A Case Study on N1-Butyl-N1,4-dimethyl-1,2-benzenediamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The evaluation of novel antioxidant compounds is a cornerstone of drug development and cellular research. Oxidative stress is implicated in a vast array of pathologies, making the characterization of new antioxidant entities a critical endeavor. This guide provides a comprehensive framework for benchmarking the performance of a novel compound, N1-Butyl-N1,4-dimethyl-1,2-benzenediamine, against established commercial antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox (a water-soluble Vitamin E analog), and α-Tocopherol (Vitamin E). We will move beyond a simple listing of data points to explore the causality behind experimental choices, providing detailed, self-validating protocols for key antioxidant assays, and interpreting the potential results within a broader scientific context.

Introduction: The Imperative of Antioxidant Benchmarking

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates. ROS can inflict damage upon DNA, proteins, and lipids, contributing to numerous disease states.[1] Antioxidants mitigate this damage by neutralizing free radicals.[2][3]

Synthetic phenolic antioxidants like BHA and BHT are widely used as preservatives in food and pharmaceuticals due to their ability to prevent oxidative degradation.[4][5][6] Vitamin E and its analogs, like Trolox, are potent chain-breaking antioxidants that protect cell membranes from lipid peroxidation.[2][7] When a novel compound such as N1-Butyl-N1,4-dimethyl-1,2-benzenediamine is proposed, it is not sufficient to merely demonstrate its antioxidant activity; its efficacy must be rigorously quantified and contextualized against these gold-standard benchmarks.

This guide outlines a multi-tiered approach to this benchmarking process, employing a suite of in vitro assays that probe different facets of antioxidant action, from simple chemical radical scavenging to activity within a cellular environment.

Profiling the Antioxidants: Mechanisms of Action

An understanding of the underlying chemical mechanisms is crucial for selecting appropriate assays and interpreting results.

N1-Butyl-N1,4-dimethyl-1,2-benzenediamine (Target Compound)

As a substituted p-phenylenediamine (PPD), the antioxidant activity of this compound is predicted to stem from the ability of the amine groups to donate hydrogen atoms to neutralize free radicals.[8][9] The presence of electron-donating alkyl groups (butyl and methyl) on the nitrogen and the benzene ring is expected to enhance this hydrogen-donating ability. The resulting radical would be stabilized by resonance across the aromatic ring. PPDs are known for their use in rubber and polymers to prevent oxidative degradation.[10][11][12]

Commercial Benchmarks

-

Butylated Hydroxyanisole (BHA): A synthetic phenolic antioxidant that acts as a free radical scavenger by donating a hydrogen atom from its hydroxyl group.[4] The resulting phenoxy radical is stabilized by the aromatic ring and steric hindrance from the bulky tert-butyl group.[4][6] BHA can also indirectly enhance cellular defenses by activating the Nrf2 signaling pathway.[4]

-

Butylated Hydroxytoluene (BHT): Similar to BHA, BHT is a phenolic compound that terminates free radical chain reactions by donating a hydrogen atom.[5][13] It is particularly effective in preventing the oxidative rancidity of fats and oils.[3]

-

Trolox: A water-soluble analog of Vitamin E, Trolox is frequently used as a standard in antioxidant assays like ABTS and ORAC.[14][15] It acts as a potent chain-breaking antioxidant, scavenging peroxyl radicals.[2]

-

Vitamin E (α-Tocopherol): The major lipid-soluble antioxidant in cell membranes, Vitamin E protects against lipid peroxidation by donating a hydrogen atom from the hydroxyl group on its chromanol ring.[7][16] The resulting tocopheryl radical can be recycled back to its active form by other antioxidants, such as Vitamin C.[16][17]

Mechanism of Phenolic Antioxidants

Caption: Phenolic antioxidants interrupt lipid peroxidation by donating a hydrogen atom.

Methodologies for Comparative Efficacy